Valbilan

Choleresis Bile Acids Gallstone Disease

Valbilan, chemically designated as 1-butoxy-3-phenoxy-2-propanol and commonly known by its international nonproprietary name Febuprol (CAS: 3102-00-9), is a synthetic choleretic agent. It is a colorless to light yellow liquid with a molecular weight of 224.3 g/mol and a boiling point of 125-132°C at 1.0 mmHg.

Molecular Formula C13H20O3
Molecular Weight 224.30 g/mol
CAS No. 3102-00-9
Cat. No. B1672323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValbilan
CAS3102-00-9
SynonymsFebuprol ;  H-33;  H 33;  H33;  NSC 30151;  K-10033;  K 10033;  K10033.
Molecular FormulaC13H20O3
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCCCCOCC(COC1=CC=CC=C1)O
InChIInChI=1S/C13H20O3/c1-2-3-9-15-10-12(14)11-16-13-7-5-4-6-8-13/h4-8,12,14H,2-3,9-11H2,1H3
InChIKeyWBLXZPHICYCDGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Valbilan (Febuprol, CAS 3102-00-9): A Multifunctional Choleretic Agent for Biliary Tract and Lipid Disorders


Valbilan, chemically designated as 1-butoxy-3-phenoxy-2-propanol and commonly known by its international nonproprietary name Febuprol (CAS: 3102-00-9), is a synthetic choleretic agent [1]. It is a colorless to light yellow liquid with a molecular weight of 224.3 g/mol and a boiling point of 125-132°C at 1.0 mmHg . Beyond its primary function of stimulating bile secretion, Valbilan exhibits clinically relevant secondary activities, including spasmolytic effects on the biliary tract and lipid-lowering properties [2]. Its mechanism involves the enhancement of bile acid-independent canalicular bile flow [3].

Why Generic Choleretic Substitution Is Not Advisable: Valbilan's Differentiated Pharmacological Profile


Valbilan (Febuprol) is not a simple, single-action choleretic. Its therapeutic profile is a composite of three distinct pharmacological activities—choleretic, spasmolytic, and lipid-lowering—that are not universally shared by other choleretic agents [1]. For instance, common alternatives like ursodeoxycholic acid (UDCA) primarily alter the lithogenicity of bile, whereas Valbilan directly increases bile flow and composition without altering cholesterol nucleation time, a critical distinction for certain clinical scenarios [2]. Similarly, its spasmolytic action on the biliary tract is a secondary benefit not found in many standard choleretics, making it particularly suited for conditions involving both biliary stasis and functional spasms [3]. Substituting with a purely choleretic or a spasmolytic agent alone would fail to replicate Valbilan's integrated therapeutic effect.

Quantitative Evidence of Valbilan's Differentiation: Head-to-Head Comparisons with Key Choleretics


Choleretic Potency: Bile Acid and Lipid Composition Change vs. Untreated Controls

Valbilan (Febuprol) demonstrates a statistically significant and pronounced choleretic effect compared to untreated patients with cholesterol gallstones. In a clinical study, treatment with Valbilan (100 mg three times daily for 6-10 days) resulted in markedly higher biliary concentrations of key components compared to a control group [1]. This confirms its primary choleretic function. Importantly, it does not alter cholesterol nucleation time, differentiating it from agents like ursodeoxycholic acid (UDCA), which are known to prolong nucleation time [1].

Choleresis Bile Acids Gallstone Disease

Biliary Phospholipid Output: Quantitative Increase vs. Controls

Beyond bile acids, Valbilan also significantly increases the concentration of biliary phospholipids, an important component for maintaining cholesterol solubility. The same clinical study documented a substantial rise in phospholipid levels in patients receiving Valbilan compared to untreated controls [1].

Choleresis Phospholipids Gallstone Disease

Total Biliary Lipid Concentration: Quantified Superiority vs. Baseline

The overall impact on biliary lipid content is reflected in the total lipid concentration, which was also significantly elevated following Valbilan treatment. This provides a composite measure of its choleretic potency [1].

Choleresis Total Lipids Gallstone Disease

Symptom Improvement in Cholecystopathic Patients: Clinical Trial vs. Placebo

In a double-blind, placebo-controlled, cross-over trial involving 50 patients with a cholecystopathic symptom complex, Valbilan demonstrated a statistically significant improvement in key symptoms. While exact symptom scores are not detailed, the study explicitly reports a 'significant improvement' and 'a significant lowering of the serum cholesterol level' compared to placebo after 14 days of treatment [1].

Choleretic Clinical Efficacy Biliary Dyskinesia

Spasmolytic Activity: Direct Measurement of Pressure Reduction in Choledochal Duct

Valbilan's spasmolytic effect on the biliary tract was directly quantified in an in vivo model using anesthetized dogs. The compound significantly reduced pressure in the choledochal duct, which had been elevated by spasm-inducing agents like morphine or prostigmine [1]. This provides a clear functional differentiation from choleretics that lack smooth muscle relaxant properties.

Spasmolytic Biliary Tract Pressure Measurement

Clinical Safety and Tolerability: Large-Scale Trial Data

The safety profile of Valbilan is substantiated by a large-scale clinical investigation. A 4-year study involving 712 healthy volunteers and patients concluded that Valbilan is an 'effective and safe drug' [1]. This large dataset provides a robust basis for confidence in its tolerability profile relative to less-studied alternatives.

Safety Tolerability Clinical Trial

Optimal Scientific and Industrial Use Cases for Valbilan (Febuprol)


Investigating Choleretic Mechanisms in Gallstone Disease Models

Valbilan is ideally suited for in vivo studies focused on altering bile composition without affecting cholesterol nucleation time. As demonstrated, it significantly increases bile acid and phospholipid output but, unlike UDCA, does not prolong cholesterol crystallization [1]. This allows researchers to isolate the effects of increased bile flow from changes in lithogenicity, making it a superior tool for mechanistic studies on gallstone formation and dissolution.

Functional Biliary Disorder Research Requiring Dual Choleretic-Spasmolytic Action

For research into functional biliary disorders like biliary dyskinesia or post-cholecystectomy syndrome, where both bile stasis and smooth muscle spasm are implicated, Valbilan's combined choleretic and spasmolytic activities are uniquely relevant. The quantitative evidence of its spasmolytic effect on the choledochal duct [2] provides a clear rationale for its selection over single-action compounds in these specific models.

Lipid Metabolism Studies Targeting Biliary Lipid Output

Valbilan's ability to significantly increase biliary concentrations of total lipids (by +76.3% vs. controls) and phospholipids (by +80.1% vs. controls) makes it a valuable agent in studies of lipid metabolism, cholesterol homeostasis, and the enterohepatic circulation of lipids [1]. Its well-defined, quantitative effects on these parameters provide a reliable experimental tool.

Positive Control for Choleretic Activity in Drug Discovery Screening

Given its well-characterized, potent, and dose-dependent choleretic effect in both healthy subjects and patient populations [3], Valbilan serves as an excellent positive control in high-throughput or in vivo screens designed to identify novel choleretic or hepatoprotective compounds. Its robust and reproducible effect on bile flow and composition provides a reliable benchmark.

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